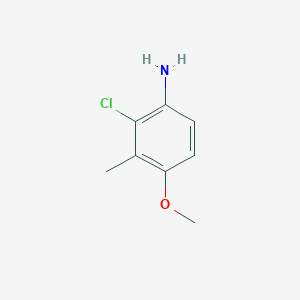

2-Chloro-4-methoxy-3-methylaniline

Description

2-Chloro-4-methoxy-3-methylaniline (C₈H₁₀ClNO) is a substituted aniline derivative featuring a chloro (-Cl) group at position 2, a methoxy (-OCH₃) group at position 4, and a methyl (-CH₃) group at position 2. This compound belongs to the class of aromatic amines, which are pivotal intermediates in pharmaceuticals, agrochemicals, and dye synthesis.

Properties

IUPAC Name |

2-chloro-4-methoxy-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-5-7(11-2)4-3-6(10)8(5)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLDYNCBJSQCRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxy-3-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of a suitable aromatic compound, followed by reduction to form the corresponding amine. The specific steps include:

Reduction: Conversion of the nitro group to an amine group.

Halogenation: Introduction of the chloro group.

Methoxylation: Introduction of the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-3-methylaniline can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding quinones or other oxidized products.

Reduction: Further reduction of the amine group.

Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

2-Chloro-4-methoxy-3-methylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-3-methylaniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The following table summarizes key physical and chemical properties of 2-Chloro-4-methoxy-3-methylaniline and its closest analogs, derived from the evidence:

Key Findings from Comparative Analysis

Substituent Effects on Melting Points :

- The isomer 4-Chloro-2-methoxy-5-methylaniline exhibits a defined melting point range (97–103°C), likely due to its symmetrical substitution pattern enhancing crystalline packing .

- Compounds lacking polar groups (e.g., 2-Chloro-6-methylaniline) may have lower melting points, though data are unavailable.

Functional Group Influence: Replacement of the amino (-NH₂) group with a phenolic -OH (as in 3-Chloro-5-methoxyphenol) significantly alters acidity and hydrogen-bonding capacity, impacting solubility and reactivity . Methoxy groups (-OCH₃) are electron-donating, directing electrophilic substitution reactions to specific positions, a property critical in synthetic applications .

Spectroscopic Properties: FT-IR and Raman studies on similar aniline derivatives (e.g., 3-Aminophthalhydrazide) reveal characteristic N-H stretching vibrations at ~3300–3500 cm⁻¹ and C-Cl stretches at ~550–750 cm⁻¹, which can guide the identification of this compound .

Computational Insights :

- Density functional theory (DFT) methods, such as those developed by Becke and Lee-Yang-Parr, predict molecular geometries and electronic properties with high accuracy. These tools can model the chloro-methoxy-methyl substitution effects on bond lengths and charge distribution .

Biological Activity

2-Chloro-4-methoxy-3-methylaniline, also known as a substituted aniline derivative, has garnered attention in various fields of research due to its potential biological activities. This compound is characterized by the presence of a chlorine atom, a methoxy group, and a methyl group on the aniline structure, which may influence its interaction with biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C₇H₈ClN₃O, and it possesses several functional groups that contribute to its reactivity and biological activity. The presence of the chlorine atom can affect the electron density of the aromatic ring, potentially enhancing its interaction with biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the areas of antimicrobial and anticancer properties. Below is a summary of its reported activities:

Antimicrobial Activity

- Mechanism : The compound has been studied for its ability to inhibit bacterial growth. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

- Case Study : A study demonstrated that derivatives similar to this compound showed significant antibacterial effects against Gram-positive and Gram-negative bacteria, indicating potential use as an antimicrobial agent.

Anticancer Activity

- Mechanism : The compound's structural similarity to known anticancer agents suggests it may interact with cellular pathways involved in cancer proliferation.

- Research Findings : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways and modulation of cell cycle regulators .

Table 1: Summary of Biological Activities

The biological activity of this compound is believed to be mediated through its interactions with specific molecular targets:

- Enzyme Interaction : The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways, influencing the overall biochemical environment within cells.

- Receptor Modulation : It may bind to specific receptors, altering their activity and subsequently affecting signaling pathways related to growth and apoptosis.

Case Studies

Several studies have explored the biological implications of this compound:

- Antimicrobial Study : A comparative analysis involving various aniline derivatives highlighted that this compound exhibited superior antibacterial activity compared to its analogs, suggesting structural modifications can enhance efficacy.

- Cancer Research : In a study focusing on breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, with flow cytometry analysis confirming increased apoptotic cells post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.